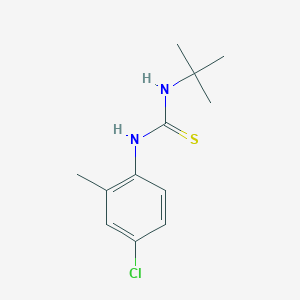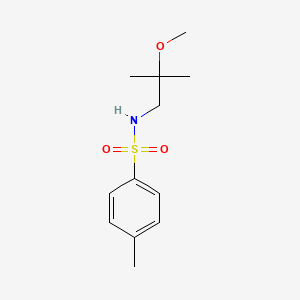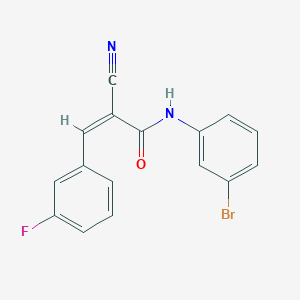![molecular formula C13H18N2OS B5778472 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a synthetic compound that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained significant attention in the scientific community due to its potential applications in treating various medical conditions, including growth hormone deficiency, sarcopenia, and osteoporosis.
Mechanism of Action
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide works by stimulating the secretion of GH and IGF-1 in the body. It binds to the GHSR, which is primarily located in the hypothalamus and pituitary gland. This results in the activation of the growth hormone-releasing hormone (GHRH) neurons, leading to an increase in GH secretion. The increased GH secretion, in turn, stimulates the production of IGF-1, which has anabolic effects on muscle and bone tissue.
Biochemical and Physiological Effects
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has been shown to have several biochemical and physiological effects. It increases the levels of GH and IGF-1 in the body, leading to an increase in muscle mass and bone density. It also improves sleep quality and cognitive function in healthy adults. Additionally, 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has been found to have anti-inflammatory effects and may improve insulin sensitivity.
Advantages and Limitations for Lab Experiments
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has several advantages for lab experiments. It is a selective agonist of the GHSR, making it a useful tool for studying the effects of GH and IGF-1 on various biological processes. Additionally, it has a long half-life, allowing for once-daily dosing in animal studies. However, the use of 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide in lab experiments is limited by its cost and availability.
Future Directions
There are several future directions for research on 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide. One area of interest is its potential applications in treating age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide in humans. Finally, the development of more selective and potent GHSR agonists may lead to the discovery of novel therapeutic agents for various medical conditions.
Synthesis Methods
The synthesis of 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide involves the reaction of 2-amino-2-methyl-N-[(2-methylphenyl)sulfanyl]acetamide with 4-chloro-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reduced using palladium on carbon to yield 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide.
Scientific Research Applications
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has been extensively studied for its potential applications in treating various medical conditions. It has been shown to increase muscle mass and bone density in elderly individuals with sarcopenia and osteoporosis. Additionally, 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has been found to improve sleep quality and cognitive function in healthy adults.
properties
IUPAC Name |
3-methyl-N-[(3-methylphenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)7-12(16)15-13(17)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQOKSASXMKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(3-methylphenyl)carbamothioyl]butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
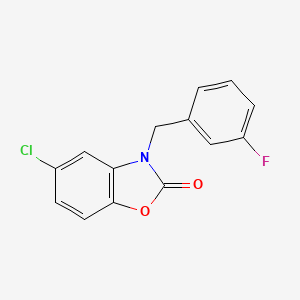
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)
![N-[4-(acetylamino)phenyl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778425.png)
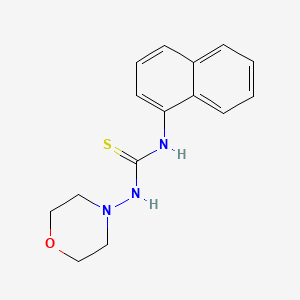
![3-bromo-N'-[(3,4-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5778434.png)
![N-[2-(4-morpholinyl)ethyl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5778447.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)
